Cas no 2168946-79-8 (4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole)

4-(Bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole is a brominated pyrazole derivative with significant utility in synthetic organic chemistry, particularly as an intermediate in the preparation of agrochemicals and pharmaceuticals. The presence of a reactive bromomethyl group enables facile functionalization, while the trifluoropropan-2-yl moiety enhances lipophilicity and metabolic stability, making it valuable for designing bioactive compounds. Its well-defined structure ensures consistent reactivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly suited for applications requiring precise structural modifications, offering chemists a versatile building block for developing advanced molecules with tailored properties. High purity and stability further support its use in demanding synthetic workflows.
4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole structure
2168946-79-8 structure
Product Name:4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole
CAS No:2168946-79-8
MF:C8H10BrF3N2
MW:271.077611446381
CID:6264176
PubChem ID:165504030
Update Time:2025-05-20

4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole
    • EN300-1461331
    • 2168946-79-8
    • Inchi: 1S/C8H10BrF3N2/c1-5-7(3-9)4-14(13-5)6(2)8(10,11)12/h4,6H,3H2,1-2H3
    • InChI Key: MSGJTBHBQRLHCZ-UHFFFAOYSA-N
    • SMILES: BrCC1C(C)=NN(C=1)C(C)C(F)(F)F

Computed Properties

  • Exact Mass: 269.99795g/mol
  • Monoisotopic Mass: 269.99795g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.8Ų

4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole Pricemore >>

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Additional information on 4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole

Comprehensive Overview of 4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole (CAS No. 2168946-79-8)

The compound 4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole (CAS No. 2168946-79-8) is a highly specialized heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a bromomethyl group and a trifluoropropan-2-yl moiety, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its role in developing novel pyrazole-based derivatives, which are pivotal in drug discovery and material science.

In recent years, the demand for fluorinated pyrazoles has surged, driven by their enhanced metabolic stability and lipophilicity in medicinal chemistry. The presence of the trifluoromethyl group in CAS No. 2168946-79-8 aligns with current trends favoring fluorinated compounds for their improved pharmacokinetic properties. This compound is particularly relevant in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing key challenges in oncology and CNS drug development.

From a synthetic perspective, 4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole offers versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its bromomethyl functionality serves as a reactive handle for further functionalization, enabling the construction of complex molecular architectures. This adaptability has sparked interest among chemists exploring click chemistry and bioconjugation techniques, which are critical for developing targeted therapies and diagnostic tools.

Environmental and sustainability considerations are also shaping the discourse around this compound. With the rise of green chemistry principles, researchers are investigating eco-friendly synthetic routes for pyrazole derivatives. The trifluoromethyl group’s persistence in the environment has prompted studies into biodegradable alternatives, though CAS No. 2168946-79-8 remains a benchmark for evaluating new methodologies. This dual focus on efficacy and sustainability reflects broader industry priorities.

Analytical characterization of 4-(bromomethyl)-3-methyl-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and structural integrity, which are crucial for regulatory compliance in pharmaceutical applications. The compound’s stability under various conditions is another area of active research, particularly for optimizing storage and handling protocols in industrial settings.

Looking ahead, the potential applications of CAS No. 2168946-79-8 extend beyond traditional domains. Innovations in catalysis and nanotechnology are exploring its use as a ligand or building block for functional materials. As interdisciplinary research grows, this compound is poised to play a central role in bridging gaps between chemistry, biology, and engineering. Its continued study will likely yield breakthroughs in both academic and industrial contexts.

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